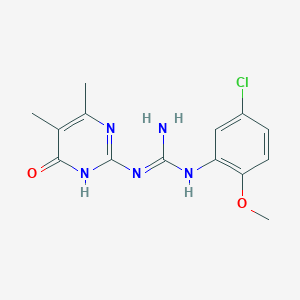
1-(5-Chloro-2-methoxyphenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine group linked to a substituted phenyl ring and a pyrimidinyl moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 5-chloro-2-methoxyaniline: This can be achieved by chlorination of 2-methoxyaniline using a chlorinating agent such as thionyl chloride.
Formation of 5-chloro-2-methoxyphenyl isocyanate: The 5-chloro-2-methoxyaniline is then reacted with phosgene to form the corresponding isocyanate.
Synthesis of the pyrimidinyl derivative: The pyrimidinyl moiety can be synthesized by reacting appropriate starting materials such as acetylacetone and urea under acidic conditions.
Coupling reaction: Finally, the 5-chloro-2-methoxyphenyl isocyanate is reacted with the pyrimidinyl derivative in the presence of a base to form N-(5-chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and intermediates.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)urea: Similar structure but with a urea group instead of guanidine.
N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thiourea: Similar structure but with a thiourea group.
Uniqueness
N-(5-Chloro-2-methoxyphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H16ClN5O2 |
|---|---|
Molecular Weight |
321.76 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C14H16ClN5O2/c1-7-8(2)17-14(19-12(7)21)20-13(16)18-10-6-9(15)4-5-11(10)22-3/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
InChI Key |
CHNKBJSUFMMDCY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)
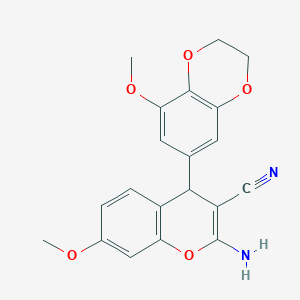
![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)
![7-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11045670.png)
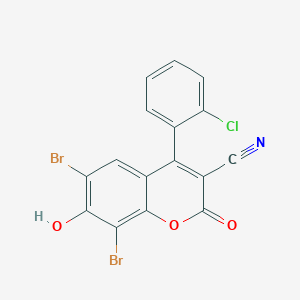
![methyl 3-(2,4-dichlorophenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11045683.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
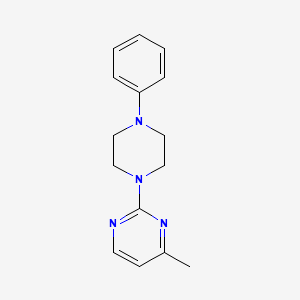
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)
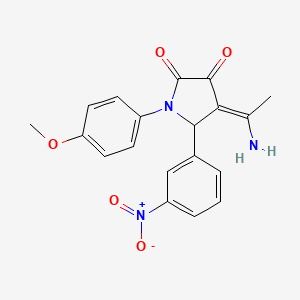
![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)
